An In-Depth Technical Guide to the Chemical Properties of 5-(thiophen-2-yl)-1H-pyrazole-3-carboxamide
An In-Depth Technical Guide to the Chemical Properties of 5-(thiophen-2-yl)-1H-pyrazole-3-carboxamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological applications of 5-(thiophen-2-yl)-1H-pyrazole-3-carboxamide, a heterocyclic compound of significant interest in medicinal chemistry. By integrating established synthetic methodologies with predictive analysis based on closely related analogues, this document serves as a valuable resource for researchers engaged in the discovery and development of novel therapeutic agents.
Introduction: The Thiophene-Pyrazole Carboxamide Scaffold
The conjugation of thiophene and pyrazole rings results in a versatile scaffold with a wide range of pharmacological activities.[1][2][3][4] The thiophene moiety, a sulfur-containing aromatic heterocycle, is a common feature in numerous FDA-approved drugs and is known to enhance the pharmacokinetic and pharmacodynamic properties of bioactive molecules.[3] The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is another privileged structure in medicinal chemistry, found in drugs such as the anti-inflammatory celecoxib and the phosphodiesterase inhibitor sildenafil.[1][2] The carboxamide group can participate in hydrogen bonding interactions with biological targets, further contributing to the pharmacological profile of these compounds. The strategic combination of these three moieties in 5-(thiophen-2-yl)-1H-pyrazole-3-carboxamide suggests a molecule with significant potential for drug discovery.
Molecular Structure and Physicochemical Properties
The core structure of 5-(thiophen-2-yl)-1H-pyrazole-3-carboxamide consists of a pyrazole ring substituted with a thiophene ring at the 5-position and a carboxamide group at the 3-position.
Molecular Formula: C₈H₇N₃OS
Molecular Weight: 193.23 g/mol
| Property | Predicted Value/Characteristic | Rationale |
| Melting Point | Expected to be a solid with a relatively high melting point. | The presence of amide and N-H groups allows for strong intermolecular hydrogen bonding, leading to a stable crystal lattice. |
| Solubility | Predicted to have low solubility in water and higher solubility in polar organic solvents like DMSO, DMF, and alcohols. | The aromatic rings contribute to its lipophilicity, while the carboxamide and pyrazole N-H groups can engage in hydrogen bonding with polar solvents. |
| pKa | The pyrazole N-H is weakly acidic, and the amide N-H is also weakly acidic. The pyrazole ring also has a basic nitrogen atom. | The exact pKa values would require experimental determination but are expected to be in the typical range for these functional groups. |
Synthesis and Reactivity
The synthesis of 5-(thiophen-2-yl)-1H-pyrazole-3-carboxamide can be approached through several established synthetic routes for pyrazole-carboxamides. A plausible and efficient pathway involves the synthesis of the precursor carboxylic acid followed by amidation.
Synthesis of the Precursor: 5-(thiophen-2-yl)-1H-pyrazole-3-carboxylic acid
The precursor, 5-(thiophen-2-yl)-1H-pyrazole-3-carboxylic acid (CAS No: 182415-24-3), is a key intermediate.[5] Its synthesis can be achieved via a cyclocondensation reaction.
Experimental Protocol (Proposed):
-
Claisen Condensation: Reaction of a thiophene-2-carboxylate ester with a methyl ketone (e.g., acetone) in the presence of a strong base (e.g., sodium ethoxide) to form a 1,3-diketone intermediate.
-
Cyclization with Hydrazine: The resulting diketone is then reacted with hydrazine hydrate. The reaction mixture is typically heated in a suitable solvent like ethanol or acetic acid to facilitate the cyclization and formation of the pyrazole ring.
-
Hydrolysis (if necessary): If the starting material was an ester, the resulting pyrazole ester is hydrolyzed under acidic or basic conditions to yield the carboxylic acid.
Causality Behind Experimental Choices:
-
Claisen Condensation: This is a classic and reliable method for forming carbon-carbon bonds and creating the 1,3-dicarbonyl moiety necessary for pyrazole synthesis.
-
Hydrazine Cyclization: Hydrazine is the key reagent for forming the pyrazole ring from a 1,3-dicarbonyl compound. The two nitrogen atoms of hydrazine react with the two carbonyl groups to form the five-membered heterocyclic ring.
Amidation to Yield 5-(thiophen-2-yl)-1H-pyrazole-3-carboxamide
The final step is the conversion of the carboxylic acid to the primary carboxamide.
Experimental Protocol (Proposed):
-
Acid Chloride Formation: The carboxylic acid is first converted to the more reactive acid chloride using a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. This reaction is typically performed in an inert solvent like dichloromethane or toluene.
-
Reaction with Ammonia: The crude acid chloride is then reacted with an excess of aqueous or gaseous ammonia to form the primary carboxamide. The reaction is usually exothermic and is often carried out at low temperatures.
-
Purification: The final product is then purified by recrystallization or column chromatography.
Causality Behind Experimental Choices:
-
Acid Chloride Intermediate: The conversion to an acid chloride significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by ammonia.
-
Excess Ammonia: Using an excess of ammonia ensures that the reaction goes to completion and also neutralizes the HCl byproduct generated during the reaction.
DOT Diagram of the Proposed Synthesis Pathway:
Caption: Proposed synthesis of 5-(thiophen-2-yl)-1H-pyrazole-3-carboxamide.
Spectral Properties (Predicted)
The structural confirmation of 5-(thiophen-2-yl)-1H-pyrazole-3-carboxamide would rely on a combination of spectroscopic techniques. Based on the analysis of similar compounds, the following spectral data can be anticipated.[6][7]
¹H NMR Spectroscopy
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Pyrazole N-H | 13.0 - 14.0 | broad singlet | - |
| Amide N-H₂ | 7.0 - 8.0 | broad singlet | - |
| Thiophene H5' | 7.5 - 7.8 | doublet | ~5.0 |
| Thiophene H3' | 7.3 - 7.5 | doublet | ~3.5 |
| Thiophene H4' | 7.0 - 7.2 | doublet of doublets | ~5.0, ~3.5 |
| Pyrazole H4 | 6.8 - 7.0 | singlet | - |
¹³C NMR Spectroscopy
| Carbon | Predicted Chemical Shift (δ, ppm) |
| Amide C=O | 160 - 165 |
| Pyrazole C3 | 145 - 150 |
| Pyrazole C5 | 140 - 145 |
| Thiophene C2' | 130 - 135 |
| Thiophene C5' | 127 - 130 |
| Thiophene C3' | 125 - 128 |
| Thiophene C4' | 124 - 127 |
| Pyrazole C4 | 105 - 110 |
Infrared (IR) Spectroscopy
| Functional Group | Predicted Wavenumber (cm⁻¹) |
| N-H stretch (amide and pyrazole) | 3100 - 3400 |
| C=O stretch (amide) | 1650 - 1680 |
| C=N stretch (pyrazole) | 1580 - 1620 |
| C-H stretch (aromatic) | 3000 - 3100 |
Mass Spectrometry
The mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z = 193. Fragmentation patterns would likely involve the loss of the carboxamide group and cleavage of the thiophene and pyrazole rings.
Potential Biological Activities and Applications
The thiophene-pyrazole carboxamide scaffold is associated with a broad spectrum of biological activities, suggesting that 5-(thiophen-2-yl)-1H-pyrazole-3-carboxamide could be a valuable lead compound in drug discovery.
DOT Diagram of Potential Biological Activities:
Caption: Potential pharmacological activities of the thiophene-pyrazole scaffold.
-
Antimicrobial Activity: Thiophene and pyrazole derivatives have well-documented antibacterial and antifungal properties.[1][8] The combination of these rings in a single molecule could lead to synergistic effects and a broad spectrum of activity.
-
Anticancer Activity: Numerous pyrazole-containing compounds have been investigated as anticancer agents.[1] The thiophene-pyrazole scaffold has also shown promise in this area, with some derivatives exhibiting potent cytotoxic effects against various cancer cell lines.
-
Anti-inflammatory Activity: The pyrazole ring is a key component of several non-steroidal anti-inflammatory drugs (NSAIDs).[2] Therefore, 5-(thiophen-2-yl)-1H-pyrazole-3-carboxamide and its derivatives are attractive candidates for the development of new anti-inflammatory agents.
Conclusion
5-(thiophen-2-yl)-1H-pyrazole-3-carboxamide represents a promising molecular scaffold for the development of new therapeutic agents. This technical guide has outlined its chemical properties, proposed a viable synthetic pathway, and predicted its spectral characteristics based on the established chemistry of its constituent moieties. The diverse biological activities associated with the thiophene-pyrazole carboxamide core highlight the potential of this compound as a starting point for further investigation and drug development. Experimental validation of the predicted properties and a thorough evaluation of its pharmacological profile are warranted to fully elucidate the therapeutic potential of this intriguing molecule.
References
- Current Chemistry Letters. (2018). Synthesis of thiophene-pyrazole conjugates as potent antimicrobial and radical scavengers. Growing Science.
- Bioactivity Study of Thiophene and Pyrazole Containing Heterocycles. (n.d.).
- Synthesis and evaluation of novel pyrazole carboxamide deriv
- SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. (n.d.). Connect Journals.
- An efficient route to synthesis of pyrazoline carboxamides bearing thiophene moiety as antimicrobial agents. (n.d.). Der Pharma Chemica.
- (PDF)
- Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. (2024). RSC Advances.
- Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. (n.d.). NIH.
- Synthesis, characterization and biological evaluation of some novel carboxamide deriv
- 5-(1H-pyrazol-5-yl)thiophene-2-carbaldehyde. (2023). Smolecule.
- Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. (2024). NIH.
- Bioactivity Study of Thiophene and Pyrazole Containing Heterocycles. (2021).
- Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole deriv
- (PDF) Synthesis, Characterization and DFT Study of Pyrazole-Carboxamides Compounds. (2014).
- 5-(Thiophen-2-yl)-1H-pyrazole-3-carboxylic acid. (n.d.). PubChem.
- Synthesis of thiophene-pyrazole conjugates as potent antimicrobial and radical scavengers. (2018). Semantic Scholar.
- 2098041-18-8|1-Ethyl-3-(thiophen-3-yl)-1H-pyrazole-5-carboxamide. (n.d.). BLDpharm.
- 3-(Thiophen-2-yl)-1H-pyrazole-5-carboxaMide ,97%. (n.d.). Echemi.
- ETHYL 3-(THIOPHEN-2-YL)-1H-PYRAZOLE-5-CARBOXYLATE. (n.d.).
Sources
- 1. Bioactivity Study of Thiophene and Pyrazole Containing Heterocycles – Oriental Journal of Chemistry [orientjchem.org]
- 2. Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06228K [pubs.rsc.org]
- 3. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 5-(Thiophen-2-yl)-1H-pyrazole-3-carboxylic acid | C8H6N2O2S | CID 818268 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. growingscience.com [growingscience.com]
- 7. connectjournals.com [connectjournals.com]
- 8. jocpr.com [jocpr.com]
